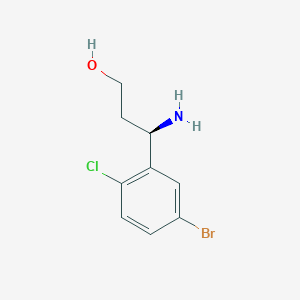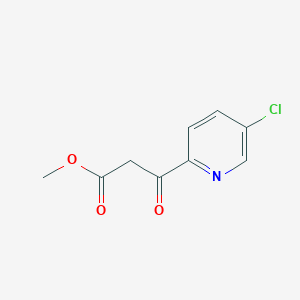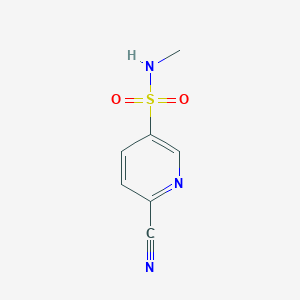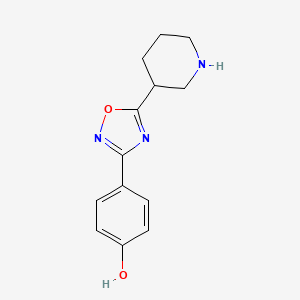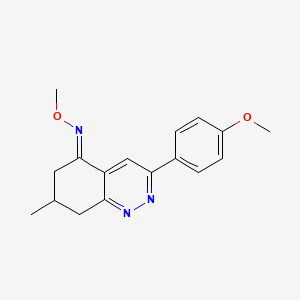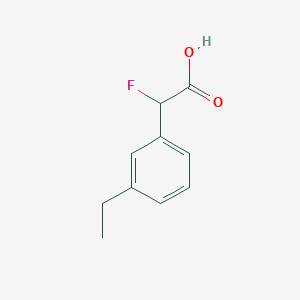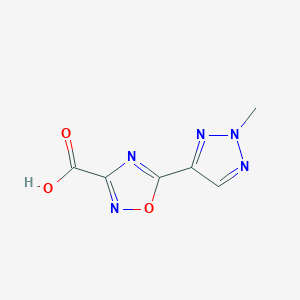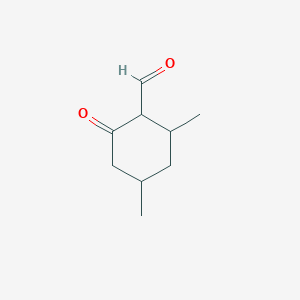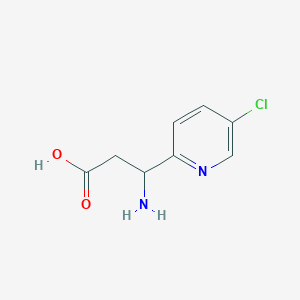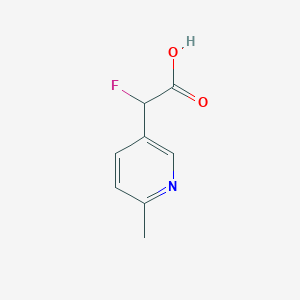
5-(3-Bromophenyl)-4-phenyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Bromophenyl)-4-phenyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a bromophenyl and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-4-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 3-bromobenzaldehyde with benzylamine, followed by cyclization with glyoxal in the presence of an acid catalyst . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
5-(3-Bromophenyl)-4-phenyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
Substitution: Formation of various substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Coupling: Formation of biaryl compounds.
科学的研究の応用
5-(3-Bromophenyl)-4-phenyl-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(3-Bromophenyl)-4-phenyl-1H-imidazole depends on its specific application:
Anticancer Activity: It may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Antimicrobial Activity: It can disrupt microbial cell membranes or inhibit essential microbial enzymes.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or enzymes.
類似化合物との比較
Similar Compounds
5-(3-Bromophenyl)-2-furaldehyde: Another bromophenyl derivative with applications in organic synthesis and medicinal chemistry.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound used in the synthesis of liquid crystal polymers.
Uniqueness
5-(3-Bromophenyl)-4-phenyl-1H-imidazole is unique due to its imidazole ring structure, which imparts specific electronic properties and reactivity. This makes it particularly useful in medicinal chemistry for the development of drugs targeting specific enzymes or receptors.
特性
分子式 |
C15H11BrN2 |
|---|---|
分子量 |
299.16 g/mol |
IUPAC名 |
4-(3-bromophenyl)-5-phenyl-1H-imidazole |
InChI |
InChI=1S/C15H11BrN2/c16-13-8-4-7-12(9-13)15-14(17-10-18-15)11-5-2-1-3-6-11/h1-10H,(H,17,18) |
InChIキー |
WOFAMEMCQFVAGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=CN2)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


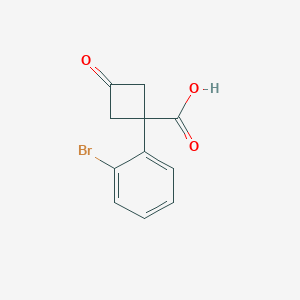
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate](/img/structure/B13062754.png)
![6-(Tert-butylsulfonyl)-7-ethoxyimidazo[1,2-A]pyridine](/img/structure/B13062757.png)

